2-Amino-4-(1,3-thiazol-2-yloxy)phenol chemical structure and physicochemical properties
2-Amino-4-(1,3-thiazol-2-yloxy)phenol chemical structure and physicochemical properties
An In-Depth Technical Guide to 2-Amino-4-(1,3-thiazol-2-yloxy)phenol for Researchers and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] This privileged heterocyclic structure is a key component in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The versatility of the 2-aminothiazole ring system allows for extensive chemical modification, enabling the fine-tuning of its biological profile.
This technical guide focuses on a specific derivative, 2-Amino-4-(1,3-thiazol-2-yloxy)phenol , a molecule that combines the potent 2-aminothiazole moiety with a phenol group through an ether linkage. This unique combination of functional groups suggests the potential for novel biological activities and applications in drug discovery. This document provides a comprehensive overview of its chemical structure, a plausible synthetic route, predicted analytical characteristics, and a discussion of its potential biological significance based on the activities of related compounds.
Chemical Structure and Physicochemical Properties
The fundamental identity of 2-Amino-4-(1,3-thiazol-2-yloxy)phenol is established by its chemical structure and unique identifiers.
Figure 1: Chemical Structure of 2-Amino-4-(1,3-thiazol-2-yloxy)phenol.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-Amino-4-(1,3-thiazol-2-yloxy)phenol |
| CAS Number | 1384428-72-1[5] |
| Molecular Formula | C₉H₈N₂O₂S[5] |
| Molecular Weight | 208.24 g/mol [5] |
| Melting Point | Not Reported |
| Boiling Point | Not Reported |
| Solubility | Not Reported |
| pKa | Not Reported |
| LogP | Not Reported |
| InChI | InChI=1S/C9H8N2O2S/c10-7-5-6(1-2-8(7)12)13-9-11-3-4-14-9/h1-5,12H,10H2 |
| SMILES | Nc1ccc(Oc2nccs2)cc1O |
Proposed Synthesis and Methodology
While a specific, published synthesis for 2-Amino-4-(1,3-thiazol-2-yloxy)phenol is not available, a plausible and efficient route can be designed based on established organometallic cross-coupling reactions. The key transformation is the formation of the aryl ether bond between the phenol and thiazole rings, for which the Ullmann condensation is a well-suited and historically significant method.[6][7] This copper-catalyzed reaction is a powerful tool for the formation of C-O bonds, particularly in the synthesis of diaryl ethers.[8][9][10]
The proposed synthesis involves the coupling of a protected aminophenol with a 2-halothiazole. A protecting group on the amine is likely necessary to prevent side reactions.
Figure 2: Proposed Synthetic Workflow.
Experimental Protocol (Hypothetical)
Step 1: Protection of 4-Amino-2-nitrophenol The amino group of 4-amino-2-nitrophenol is first protected, for example, as an acetamide, to prevent its interference in the subsequent coupling reaction.
-
Dissolve 4-amino-2-nitrophenol in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the protected product, N-(4-hydroxy-3-nitrophenyl)acetamide.
-
Filter, wash with water, and dry the product.
Step 2: Ullmann Condensation The protected phenol is then coupled with 2-chlorothiazole using a copper catalyst.
-
To a reaction vessel, add the protected phenol, 2-chlorothiazole, a copper(I) catalyst (e.g., CuI), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., DMF or NMP).[6]
-
Heat the mixture to a high temperature (typically 120-160 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC.
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection and Reduction The protecting group is removed, and the nitro group is reduced to an amine.
-
Dissolve the product from Step 2 in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent, such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂) in hydrochloric acid, to reduce the nitro group to an amine. This step may also cleave the acetamide protecting group.
-
If the protecting group is not removed during reduction, subsequent hydrolysis with aqueous acid or base will be necessary.
-
Monitor the reaction by TLC. Upon completion, filter the catalyst (if using Pd-C) and neutralize the reaction mixture.
-
Extract the final product, 2-Amino-4-(1,3-thiazol-2-yloxy)phenol, with an organic solvent.
-
Purify by recrystallization or column chromatography.
Predicted Analytical Characterization
While experimental spectra are not available, the structural features of 2-Amino-4-(1,3-thiazol-2-yloxy)phenol allow for the prediction of its key spectroscopic characteristics.[11][12][13]
¹H NMR Spectroscopy:
-
Aromatic Protons: The protons on the phenolic ring would appear as a complex multiplet in the aromatic region (approximately 6.5-7.5 ppm). The substitution pattern will lead to distinct splitting patterns.
-
Thiazole Protons: The two protons on the thiazole ring would likely appear as doublets in the region of 7.0-8.0 ppm.
-
Amine and Hydroxyl Protons: The -NH₂ and -OH protons would give rise to broad singlets, the chemical shifts of which are highly dependent on the solvent and concentration. The amine protons may appear in the range of 4.0-6.0 ppm, and the phenolic proton between 5.0 and 9.0 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: The carbons of the benzene ring would resonate in the range of 110-160 ppm. The carbon attached to the oxygen of the ether linkage and the carbon bearing the hydroxyl group will be the most downfield.
-
Thiazole Carbons: The carbons of the thiazole ring would be expected in the region of 110-170 ppm. The carbon atom of the C=N bond will be the most deshielded.
-
C-O and C-N Carbons: The carbons directly attached to the oxygen and nitrogen atoms will have characteristic chemical shifts influenced by these heteroatoms.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the phenolic hydroxyl group.[14]
-
N-H Stretch: The primary amine (-NH₂) will show two sharp to medium bands in the region of 3300-3500 cm⁻¹.[15]
-
C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.[16]
-
C=C and C=N Aromatic/Heterocyclic Stretch: Multiple sharp bands in the 1450-1620 cm⁻¹ region.[17]
-
C-O Ether Stretch: A strong band in the region of 1200-1270 cm⁻¹ for the aryl ether C-O bond.[18]
-
C-N Stretch: An absorption in the 1250-1335 cm⁻¹ range is expected for the aromatic amine C-N bond.[15]
Mass Spectrometry (MS): The electron impact (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 208, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ether linkage and loss of small molecules from the rings.
Potential Biological Activities and Applications
While no biological studies have been specifically reported for 2-Amino-4-(1,3-thiazol-2-yloxy)phenol, its structural components, the 2-aminothiazole and phenol moieties, are present in numerous biologically active molecules. This suggests a strong potential for this compound to exhibit a range of pharmacological effects.
Figure 3: Diverse Biological Activities of the 2-Aminothiazole Scaffold.
The 2-aminothiazole nucleus is a well-established pharmacophore, with derivatives exhibiting a wide range of activities:
-
Antimicrobial Activity: Many 2-aminothiazole derivatives have shown potent activity against a variety of bacterial and fungal strains.[19][20]
-
Anticancer Activity: This scaffold is found in several compounds that inhibit cancer cell proliferation through various mechanisms, including kinase inhibition.[3][21]
-
Anti-inflammatory Effects: Some 2-aminothiazole derivatives have demonstrated significant anti-inflammatory properties.[20]
-
Antioxidant Properties: The presence of the phenolic hydroxyl group, coupled with the heterocyclic system, suggests potential for antioxidant activity.[2]
The combination of the 2-aminothiazole core with a phenolic group via an ether linkage in 2-Amino-4-(1,3-thiazol-2-yloxy)phenol presents an interesting molecule for screening in various biological assays. Its structure warrants investigation in drug discovery programs, particularly in the areas of infectious diseases, oncology, and inflammatory disorders.
Safety and Handling
As with any novel chemical compound for which toxicological data is not available, 2-Amino-4-(1,3-thiazol-2-yloxy)phenol should be handled with care in a laboratory setting. Standard safety precautions should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
-
Refer to the Material Safety Data Sheet (MSDS) from the supplier for specific handling and disposal information.
Conclusion
2-Amino-4-(1,3-thiazol-2-yloxy)phenol is a unique chemical entity that merges the pharmacologically significant 2-aminothiazole scaffold with a phenolic moiety. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview based on its known structure and the well-documented chemistry and biology of related compounds. The proposed synthetic route offers a practical approach to its preparation, and the predicted analytical data provides a basis for its characterization. The diverse biological activities associated with its structural components mark 2-Amino-4-(1,3-thiazol-2-yloxy)phenol as a compound of interest for further investigation in the field of drug discovery and development.
References
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]
- Xie, J., & Pan, T. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation.
- Xie, J., & Pan, T. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Drug Design and Discovery, 5(1), 1277-1282.
- Ablordeppey, S. Y., & Jackson, A. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2009(14), 255-265.
- Khan, I., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116.
- Sharma, P., & Kumar, A. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4565-4569.
- ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking. ChemRxiv.
- Wishart, D. S. (2019). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
- Sarkis, G. Y., & Al-Azawe, S. (1987). Preparation and spectral characterization of substituted 2-aminothiazoles.
-
PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]
- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12036-12047.
- Al-Masoudi, N. A., & Al-Salihi, A. A. (2012). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 4(6), 3045-3053.
-
University of California, Los Angeles. (n.d.). IR handout.pdf. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- De-los-Reyes, G. C., & Yu, K. Q. (2017).
-
NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
- HETEROCYCLES. (2022). mechanochemical rapid synthesis of novel thiazoles linked to 2h-chromen-2-one moiety. HETEROCYCLES, 104(12).
- Royal Society of Chemistry. (2025). Most popular 2025 theoretical and computational chemistry articles. Chemical Science.
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
- Chopra, D., et al. (2007). 3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 63(12), o3047.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. 1384428-72-1|2-Amino-4-(1,3-thiazol-2-yloxy)phenol|BLD Pharm [bldpharm.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 12. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 13. Visualizer loader [nmrdb.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. www1.udel.edu [www1.udel.edu]
- 18. IR Absorption Table [webspectra.chem.ucla.edu]
- 19. sjpas.com [sjpas.com]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
